molecular formula C15H18N4O B11665594 N'-[(1Z)-1-phenylethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(1Z)-1-phenylethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11665594
M. Wt: 270.33 g/mol
InChI Key: NLFZDJHJEDTVJV-WJDWOHSUSA-N
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Description

N’-[(1Z)-1-phenylethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a phenylethylidene group and a propan-2-yl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-phenylethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of hydrazine hydrate with 1-phenylethylidene-3-(propan-2-yl)-1H-pyrazole-5-carboxaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally friendly reagents, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-phenylethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N’-[(1Z)-1-phenylethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-phenylethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z)-Phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
  • N’-[(1Z,2Z)-2-Chloro-3-phenyl-2-propen-1-ylidene]-3-(2-methyl-2-propanyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(1Z)-1-phenylethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the phenylethylidene and propan-2-yl groups. These groups confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

N-[(Z)-1-phenylethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H18N4O/c1-10(2)13-9-14(18-17-13)15(20)19-16-11(3)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,17,18)(H,19,20)/b16-11-

InChI Key

NLFZDJHJEDTVJV-WJDWOHSUSA-N

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C(/C)\C2=CC=CC=C2

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=CC=C2

Origin of Product

United States

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